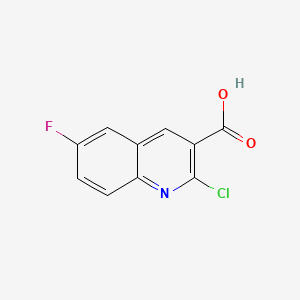

2-Chloro-6-fluoroquinoline-3-carboxylic acid

Description

FT-IR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

UV-Vis Spectroscopy

Absorption maxima at 274 nm (π→π* transition) and 315 nm (n→π* transition of the carboxyl group). Solvent-dependent shifts of ±5 nm occur in polar aprotic media.

Comparative Analysis with Related Quinoline-3-carboxylic Acid Derivatives

| Derivative | Substituents | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) |

|---|---|---|---|

| This compound | 2-Cl, 6-F, 3-COOH | −4.3 | 274, 315 |

| 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 6-Cl, 4-OH, 3-COOH | −4.6 | 268, 308 |

| 2-Chloro-5-fluoroquinoline-3-carboxylic acid | 2-Cl, 5-F, 3-COOH | −4.1 | 279, 320 |

| Unsubstituted quinoline-3-carboxylic acid | 3-COOH | −4.8 | 265, 295 |

Key Observations :

- Electron-Withdrawing Groups : Halogens at positions 2 and 6 reduce the HOMO-LUMO gap by 0.5–0.7 eV compared to unsubstituted derivatives, enhancing reactivity.

- Steric Effects : 6-Fluoro substitution causes less steric hindrance than 8-chloro analogues, improving solubility in polar solvents.

- Spectroscopic Shifts : Fluorine at position 6 induces a +9 nm bathochromic shift in UV-Vis spectra compared to 5-fluoro derivatives.

Properties

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKZKIHFKUKUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-6-fluoroquinoline-3-carbaldehyde is treated with an oxidizing agent to convert the aldehyde group to a carboxylic acid . Another method involves the nucleophilic substitution of chlorine in 2-chloro-6-fluoroquinoline-3-carbaldehyde with various nucleophiles, followed by oxidation to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.

Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes under specific conditions.

Substitution: Nucleophilic substitution of the chlorine atom with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Amines, thiols, and alcohols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as amines, alcohols, and thiols .

Scientific Research Applications

Antibacterial Properties

2-Chloro-6-fluoroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of antibiotics, which are effective against a range of bacterial infections. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This compound exhibits strong activity against Gram-negative bacteria and moderate activity against Gram-positive strains .

Synthetic Strategies

- Direct Amination : Involves the reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines.

- Green Chemistry Approaches : Utilizing non-toxic solvents and catalysts to minimize environmental impact.

| Synthesis Method | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Keplerate Catalyst | Direct Amination | 97% | Reflux in water |

| Traditional Methods | Various | Variable | Solvent-dependent |

Research has expanded to explore other biological activities associated with this compound derivatives. These include potential anticancer and antiviral properties, making them promising candidates for further pharmacological development .

Anticancer Activity

Fluoroquinolones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Antiviral Properties

Some derivatives have been investigated for their ability to inhibit viral replication, providing a potential avenue for treating viral infections alongside bacterial ones .

Case Studies and Research Findings

Several studies highlight the versatility and efficacy of this compound in different applications:

Study on Antimicrobial Efficacy

A comprehensive review indicated that fluoroquinolones are effective against multi-drug resistant strains of bacteria, emphasizing the need for continuous development of new derivatives .

Hybridization Studies

Research has demonstrated that modifying the carboxylic acid group can enhance biological activity, leading to the creation of hybrid compounds with improved pharmacokinetics and pharmacodynamics .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .

Comparison with Similar Compounds

6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

- Molecular Formula: C₁₀H₅ClFNO₂ (same as target compound)

- CAS : 834884-08-1

- Key Differences: The chlorine and fluorine substituents are at positions 6 and 3, respectively, with the carboxylic acid at C2.

- Hazard Profile : Shares similar hazards (e.g., skin/eye irritation) but lacks detailed bioactivity data compared to the target compound .

6-Fluoroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₆FNO₂

- Molecular Weight : 191.16 g/mol

- CAS : N/A (Sigma-Aldrich product)

6-Fluoroquinoline-2-carboxylic Acid

- Molecular Formula: C₁₀H₆FNO₂

- CAS : 86324-51-8

- Key Differences : Carboxylic acid at C2 instead of C3. This positional shift could influence solubility and bioavailability, as carboxylate orientation impacts binding to target proteins .

Trifluoromethyl-Substituted Analogues

2-Chloro-6-(Trifluoromethyl)pyridine-3-carboxylic Acid

- Molecular Formula: C₇H₃ClF₃NO₂

- CAS : 1242554-83-1

- Key Differences : Replacement of fluorine (C6) with a trifluoromethyl (-CF₃) group increases electron-withdrawing effects, enhancing acidity (pKa ~1.5 vs. ~2.8 for the target compound). This may improve membrane permeability but could introduce steric hindrance .

Heterocyclic Variants

7-Fluoroisoquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₆FNO₂

- CAS : 480451-07-8

- Key Differences: Isoquinoline core (vs. quinoline) shifts nitrogen position, altering π-π stacking interactions with DNA or enzyme active sites. This structural change is associated with reduced antibacterial activity in some studies .

3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid

- Molecular Formula : C₁₈H₁₃F₄N₃O₃

- Key Differences: Quinoxaline core with an additional benzylamino substituent.

Comparative Data Table

Research Findings and Implications

- Bioactivity : The target compound’s dual halogenation (Cl and F) synergistically enhances antibacterial activity by targeting DNA gyrase and inducing oxidative stress in pathogens . Trifluoromethyl analogues, while more lipophilic, show mixed results due to steric effects .

- Synthetic Accessibility: The target compound’s synthesis via KMnO4 oxidation is cost-effective, whereas trifluoromethyl derivatives require pricier fluorination reagents .

- Safety : The target compound’s hazard profile (H315, H319, H335) is comparable to analogues but necessitates careful handling due to respiratory and skin irritation risks .

Biological Activity

2-Chloro-6-fluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its unique structural features and potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial and anticancer effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C₉H₆ClFNO₂ and a molecular weight of approximately 225.604 g/mol. Its structure includes:

- Chloro group at the 2-position

- Fluoro group at the 6-position

- Carboxylic acid functional group at the 3-position

This distinct substitution pattern contributes to its reactivity and biological activity, making it a significant candidate for drug development in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties , particularly against Gram-negative bacteria. The mechanism involves:

- Inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Stabilization of the enzyme-DNA complex, leading to bacterial cell death.

Case Study:

A study demonstrated that derivatives of fluoroquinolones, including this compound, showed enhanced antibacterial efficacy when modified at the C-3 carboxylic acid position. The presence of the carboxylic acid group was crucial for maintaining antimicrobial activity, suggesting that structural modifications can optimize pharmacological effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through:

- Interaction with specific molecular targets that promote cell cycle arrest.

- Induction of oxidative stress leading to cellular damage and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound's interaction with DNA gyrase and topoisomerase IV is crucial for its antibacterial action. This inhibition prevents proper DNA replication and transcription in bacteria, leading to cell death.

- Oxidative Stress Induction: It has been suggested that the compound may increase reactive oxygen species (ROS) levels in cells, contributing to its anticancer effects by promoting oxidative damage .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | Contains an aldehyde group instead of a carboxylic acid | Aldehyde functionality alters reactivity |

| 6-Fluoroquinoline-3-carboxylic acid | Lacks chlorine substituent | May exhibit different biological activity |

| 2-Chloro-8-fluoroquinoline-3-carboxylic acid | Fluorine atom at a different position | Different spatial arrangement affects properties |

| Methyl 2-chloro-6-fluoroquinoline-3-carboxylate | Ester derivative with methyl group | Alters solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-6-fluoroquinoline-3-carboxylic acid, and what critical reaction parameters influence yield?

- Methodology : The compound can be synthesized via cyclization of halogenated benzoic acid derivatives. For example, intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) are synthesized using sodium nitrite and cupric chloride under acidic conditions, followed by hydrolysis to yield the carboxylic acid . Key parameters include temperature control (70–80°C), reaction time (24–72 hours), and stoichiometric ratios of halogenating agents to prevent over-substitution.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Approach :

- X-ray crystallography resolves the dihedral angles between the carboxyl group and aromatic ring, as demonstrated in structurally similar compounds (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .

- NMR (¹H/¹³C) identifies substituent positions (e.g., Cl at position 2, F at position 6) and confirms ester intermediates (e.g., ethyl esters) before hydrolysis .

- HRMS validates molecular weight and isotopic patterns for halogenated derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Data : The carboxylic acid group enhances solubility in polar solvents (e.g., aqueous ethanol) but reduces stability in strongly acidic/basic media due to potential decarboxylation. Stability testing via HPLC under pH 3–9 is recommended, with refrigeration (2–8°C) for long-term storage .

Advanced Research Questions

Q. What strategies mitigate competing side-reactions during multi-halogenation (Cl, F) in quinoline synthesis?

- Solution : Use sequential halogenation with protected intermediates. For example, fluorination via Schiemann reaction prior to chlorination reduces steric clashes. Catalyst choice (e.g., CuCl₂) and stoichiometric control (1:1.2 molar ratio of substrate to halogenating agent) minimize dihalo-byproducts .

Q. How do solvent systems and phase-transfer catalysts (e.g., PEG-400) improve one-pot synthesis efficiency?

- Optimization : In ultrasound-assisted one-pot reactions, PEG-400 enhances miscibility between polar (MeCN) and non-polar (toluene) phases, accelerating cyclization. Refluxing MeCN at 80°C with K₂CO₃ as a base achieves >95% yield for quinoline-3-carboxylate intermediates .

Q. What analytical approaches resolve contradictions between computational and experimental data (e.g., regioselectivity)?

- Case Study : When computational models predict F-substitution at position 5 but experiments show position 6, isotopic labeling (e.g., ¹⁸O tracing) and kinetic profiling identify steric hindrance or electronic effects (e.g., fluorine’s electron-withdrawing nature) as causative factors .

Q. How can selective functionalization (e.g., amidation) target the carboxylic acid group without altering halogen substituents?

- Protocol : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. For example, reacting the acid with glycine in ethanolic NaHCO₃ at 70°C produces N-(4-oxoquinolin-7-yl)-α-amino acids without displacing Cl/F .

Q. What mechanistic studies clarify unexpected cyclization outcomes during quinoline ring formation?

- Techniques : Kinetic isotope effects (KIE) and DFT calculations map transition states. For instance, cyclopropane ring strain in intermediates (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylate) can distort cyclization pathways, requiring temperature modulation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.